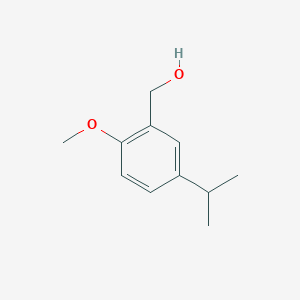
2-Methoxy-5-isopropylbenzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Protective Groups in Organic Synthesis
One notable application of methoxybenzyl derivatives, closely related to 2-Methoxy-5-isopropylbenzyl alcohol, is in the protection of alcohols during synthetic procedures. Oikawa, Yoshioka, and Yonemitsu (1982) demonstrated that methoxybenzyl protecting groups of alcohols can be efficiently removed with DDQ in neutral conditions, preserving other sensitive functional groups and protecting groups during the reaction process (Oikawa et al., 1982).
Enzymatic Oxidation and Biological Applications
Guillén, Martínez, and Martínez (1992) investigated the aryl-alcohol oxidase from the ligninolytic fungus Pleurotus eryngii, revealing its broad specificity for various alcohols, including methoxybenzyl alcohols. This enzyme's activity suggests potential biotechnological applications in the conversion of methoxybenzyl alcohols to more valuable compounds (Guillén et al., 1992).
Photocatalytic Transformations
Richard, Bosquet, and Pilichowski (1997) explored the photocatalytic transformations of methoxybenzyl alcohols, indicating the influence of substrate concentration on product distribution. Their research highlights the potential of photocatalysis in the environmentally friendly and selective transformation of methoxybenzyl alcohols into valuable chemical products (Richard et al., 1997).
Protective Group Development and Application
Kotturi, Tan, and Lear (2009) discussed a method for the protection of alcohols under neutral conditions, which could be applied to sensitive and multifunctional substrates, indicating the versatility of methoxybenzyl-based protecting groups in complex organic syntheses (Kotturi et al., 2009).
Selective Oxidation Catalysis
The selective photocatalytic oxidation of benzyl alcohol and its derivatives, including methoxybenzyl alcohol, into corresponding aldehydes has been studied by Higashimoto et al. (2009). This work underlines the importance of these compounds in developing green catalytic processes for the selective oxidation of alcohols under mild conditions (Higashimoto et al., 2009).
Safety and Hazards
The safety data sheet for 2-Methoxybenzyl alcohol indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Wirkmechanismus
Target of Action
Benzyl alcohols, which are structurally similar to “2-Methoxy-5-isopropylbenzyl alcohol”, are often used as solvents and preservatives in pharmaceutical preparations . They are known to interact with cell membranes, causing increased membrane fluidity .
Mode of Action
Benzyl alcohols are thought to exert their effects by disrupting the structure and function of cell membranes, leading to cell lysis . They may also inhibit the function of certain enzymes within the cell .
Biochemical Pathways
Benzyl alcohols can affect a variety of biochemical processes, including enzyme activity and cell membrane function .
Pharmacokinetics
Benzyl alcohols are generally well absorbed through the skin and mucous membranes, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Benzyl alcohols can cause cell lysis and inhibit enzyme function .
Action Environment
The action of “this compound” may be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. For example, the efficacy of benzyl alcohols as preservatives is known to be affected by the pH of the solution .
Eigenschaften
IUPAC Name |
(2-methoxy-5-propan-2-ylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)9-4-5-11(13-3)10(6-9)7-12/h4-6,8,12H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKKBTYWUFSGIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
562840-54-4 |
Source


|
| Record name | [2-methoxy-5-(propan-2-yl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

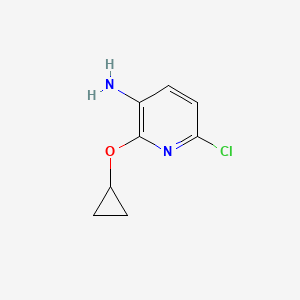


![2-[(Methylcarbamoyl)amino]-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2967354.png)
![N-(2-ethylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2967355.png)
![2-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B2967356.png)
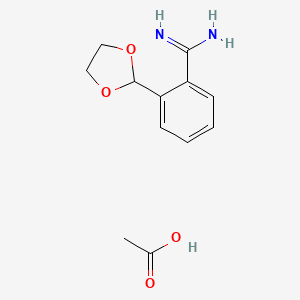
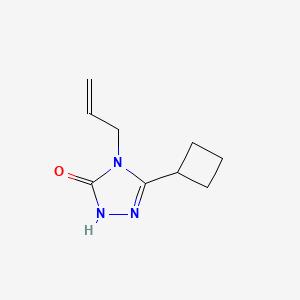
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2967360.png)

![(Z)-2-cyano-N-(3-methoxypropyl)-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2967367.png)
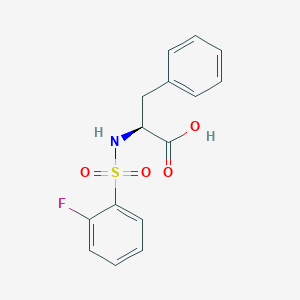
![2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2967371.png)
